1-[(1-methyl-1H-imidazol-2-yl)carbonyl]isoquinoline
Description
Properties
IUPAC Name |
isoquinolin-1-yl-(1-methylimidazol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c1-17-9-8-16-14(17)13(18)12-11-5-3-2-4-10(11)6-7-15-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLYURKTWYRKJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)C2=NC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-methyl-1H-imidazol-2-yl)carbonyl]isoquinoline typically involves the reaction of isoquinoline derivatives with imidazole-based reagents. One common method includes the use of 1-methyl-1H-imidazole-2-carboxylic acid as a starting material, which undergoes a condensation reaction with isoquinoline under specific conditions such as the presence of a dehydrating agent and a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
Chemical Reactions Analysis
Types of Reactions: 1-[(1-Methyl-1H-imidazol-2-yl)carbonyl]isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-[(1-Methyl-1H-imidazol-2-yl)carbonyl]isoquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 1-[(1-methyl-1H-imidazol-2-yl)carbonyl]isoquinoline exerts its effects involves interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities, while the isoquinoline moiety can intercalate with DNA, affecting gene expression and cellular processes .
Comparison with Similar Compounds
Substituent Configuration and Intramolecular Interactions
- Compound 3e (N-(2-pyridyl)imidazolidin-2-one derivative): This isoquinoline derivative adopts a flattened conformation with a trans orientation between the isoquinoline nitrogen and the 2-imidazolidinone carbonyl oxygen, stabilized by intramolecular C–H···O interactions (H···O distance: 2.26 Å). The dihedral angle between the isoquinoline and imidazolidinone planes is 3.49°, indicating near-planarity .
- The carbonyl linkage could also participate in hydrogen bonding or π-stacking interactions distinct from those in 3e.
Oxazole vs. Imidazole Derivatives
- The isopropyl group in the oxazoline ring introduces additional steric effects .
Reactivity and Photochemical Behavior
- Isoquinoline-1,3,4-trione (IQT): The C4 carbonyl group is the primary reactive site in photoreactions, exhibiting lower reactivity compared to simpler isoquinoline derivatives. IQT reacts sluggishly with alkenes but shows selectivity in reactions with acetylenes or strained alkenes .
- However, steric shielding from the methyl group could limit accessibility for certain reactions.
Biological Activity
1-[(1-Methyl-1H-imidazol-2-yl)carbonyl]isoquinoline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H11N3O
- Molar Mass : 237.26 g/mol
- Density : 1.25 ± 0.1 g/cm³ (predicted)
- Boiling Point : 481.3 ± 37.0 °C (predicted)
- pKa : 3.06 ± 0.25 (predicted)
The biological activity of this compound is attributed to its dual moieties: the imidazole and isoquinoline rings. These structures allow the compound to interact with various biological targets:
- Metal Ion Coordination : The imidazole ring can coordinate with metal ions, influencing enzymatic activities.
- DNA Interaction : The isoquinoline moiety can intercalate with DNA, affecting gene expression and cellular processes.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent, particularly against breast cancer and liver cancer cell lines.
Case Study: Anticancer Screening
A study evaluated several compounds similar to this compound for their cytotoxic effects on cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 (Breast) | 4.98 | Induces apoptosis, caspase activation |
| Compound B | HepG2 (Liver) | 14.65 | Microtubule destabilization |
| 1-[...]-isoquinoline | MDA-MB-231 (Breast) | TBD | TBD |
In this study, compounds exhibited varying degrees of cytotoxicity, with some demonstrating selective action against cancer cells while sparing non-cancerous cells.
In Vitro Studies
In vitro experiments have shown that this compound can inhibit microtubule assembly at concentrations as low as 20 μM, suggesting its role as a microtubule-destabilizing agent. Additionally, apoptosis assays revealed that the compound could enhance caspase activity significantly at higher concentrations.
Pharmacological Profile
The pharmacological profile of this compound suggests it may also possess antimicrobial properties, although further research is needed to elucidate these effects fully. The interaction with various biological pathways indicates a multifaceted mechanism that could be exploited for therapeutic purposes.
Q & A
Q. What are the common synthetic routes for 1-[(1-methyl-1H-imidazol-2-yl)carbonyl]isoquinoline?
- Methodological Answer: Synthesis typically involves coupling isoquinoline derivatives with imidazole-based fragments. Key approaches include:
- Palladium/Copper-Catalyzed Coupling: Constructing the isoquinoline core via cyclization of terminal acetylenes and unsaturated imines, followed by functionalization at the 3- and 7-positions .
- AgOTf-Catalyzed Cyclization: One-pot reactions using 2-alkynylbenzaldoximes and α,β-unsaturated carbonyl compounds, yielding 1-alkylated isoquinolines in DMF at 60°C (55–85% yields) .
- TDAE Methodology: Reactions of chloromethyl-substituted intermediates with aromatic carbonyl derivatives, applicable to imidazole coupling .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer: Structural elucidation employs:
- X-ray Crystallography: Refinement using SHELX programs (e.g., SHELXL for small-molecule structures) to resolve bond lengths, angles, and stereochemistry .
- Spectroscopic Techniques:
- NMR: Assigning proton environments (e.g., imidazole C-H at δ 7.2–8.5 ppm) and verifying substitution patterns .
- IR: Confirming carbonyl stretching vibrations (~1650–1700 cm⁻¹) .
Q. What are the known biological activities of related isoquinoline derivatives?
- Methodological Answer: Isoquinoline alkaloids and analogs exhibit:
- Anti-inflammatory Effects: Inhibition of LPS-induced TNF-α in RAW264.7 macrophages (e.g., FPTQ derivative with IC₅₀ ~5 μM) .
- Membrane Modulation: Alteration of mitochondrial calcium megachannels and lipid peroxidation (LPO) in liver mitochondria .
- Enzyme Inhibition: Targeting Factor XIa via bicyclic isoquinoline scaffolds (IC₅₀ <100 nM in enzymatic assays) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for synthesizing this compound with high yield?
- Methodological Answer: Optimization strategies include:
- Solvent Screening: DMF outperforms CH₂Cl₂, toluene, and dioxane in AgOTf-catalyzed reactions due to polar aprotic stabilization of intermediates .
- Catalyst Loading: 5 mol% AgOTf balances cost and efficiency .
- Temperature Control: Room temperature for cyclization vs. 60°C for dipolar cycloaddition steps to minimize side reactions .
Q. What strategies are used to resolve contradictions in biological activity data across studies?
- Methodological Answer: Address discrepancies via:
- Assay Standardization: Compare IC₅₀ values under consistent conditions (e.g., mitochondrial LPO assays in vs. macrophage models in ).
- Orthogonal Validation: Use fluorescence-based calcium flux assays to confirm mitochondrial megachannel modulation .
- Purity Analysis: Verify compound integrity via HPLC (>95% purity) to rule out batch variability .
Q. How can fragment-based design improve the bioactivity of this compound?
- Methodological Answer: Fragment merging enhances potency:
Q. What computational methods predict binding modes with target proteins?
- Methodological Answer: Utilize:
Q. How to analyze the compound's effect on mitochondrial calcium channels?
- Methodological Answer: Employ:
- Isolated Mitochondria Assays: Measure calcium retention capacity (CRC) using fluorescent dyes (e.g., Calcium Green-5N) .
- Membrane Potential Monitoring: Use JC-1 dye to correlate calcium flux with mitochondrial depolarization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
